molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one

Cat. No.: B13828613
M. Wt: 260.25 g/mol
InChI Key: OEVHIJQOVRAQOG-XVKVHKPRSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base linked to a ribose-like tetrahydrofuran moiety. The compound features a hydrazine (-NH-NH₂) substituent at position 4 of the pyrimidine ring, distinguishing it from canonical nucleosides. Its synthesis typically involves coupling a modified sugar moiety (e.g., ribose derivatives) with functionalized pyrimidine bases under controlled enzymatic or chemical conditions .

Key structural attributes include:

  • Stereochemistry: The tetrahydrofuran ring adopts the (2R,3R,4S,5R) configuration, critical for mimicking natural nucleosides and interacting with biological targets.
  • Functional Groups: The hydroxymethyl group at C5 and hydroxyl groups at C3 and C4 enhance solubility, while the hydrazino group at C4 enables nucleophilic reactions or coordination with metal ions .

Properties

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1

InChI Key

OEVHIJQOVRAQOG-XVKVHKPRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N4-Aminocytidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .

Scientific Research Applications

N4-Aminocytidine has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-2-one Derivatives

Compound Name Substituent at C4 Sugar Modifications Molecular Formula Molecular Weight Key References
Target Compound Hydrazino (-NH-NH₂) (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) C₁₀H₁₅N₃O₆ 285.25 g/mol
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one Thioxo (=S) (2S,3R,4S,5R) configuration C₁₀H₁₄N₂O₅S 274.3 g/mol
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione None (canonical uracil) Iodomethyl at C5 C₉H₁₁IN₂O₅ 354.1 g/mol
4-Amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one Amino (-NH₂) (2R,3S,4S,5R) configuration C₉H₁₃N₃O₅ 243.22 g/mol

Key Observations :

  • Hydrazino vs. Thioxo: The hydrazino group in the target compound enhances nucleophilicity compared to the thioxo group in , which may improve interactions with electrophilic enzyme active sites.

Functional Analogs in Prodrug Design

Table 2: Prodrug Derivatives and Their Properties

Prodrug Derivative Ester/Protecting Group Yield (%) Bioactivity Notes References
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-(tetradecyloxycarbonyloxy)aminopyrimidin-2-one Tetradecyloxycarbonyl 77% Enhanced lipophilicity; prolonged release
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-(dodecanoyloxy)aminopyrimidin-2-one Dodecanoyl 82% Improved membrane permeability
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione Trifluoromethyl N/A Antiviral activity (in vitro)

Key Findings :

  • Lipophilic Prodrugs : Long-chain esters (e.g., tetradecyloxycarbonyl) significantly improve bioavailability by increasing logP values .
  • Electron-Withdrawing Groups : The trifluoromethyl group in stabilizes the pyrimidine ring, enhancing resistance to enzymatic degradation.

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